molecular formula C12H14N4O2 B4738586 4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine

4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine

Cat. No. B4738586
M. Wt: 246.27 g/mol
InChI Key: YDSCNSHKHFQVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its unique structure has led to a wide range of potential applications. In

Mechanism of Action

The mechanism of action of 4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes. This inhibition may occur through the binding of the compound to the active site of the enzyme, preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, while in vivo studies have shown that it can inhibit the growth of cancer cells in animal models. Additionally, this compound has been shown to have anti-inflammatory effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine in lab experiments is its unique structure, which allows for a wide range of potential applications. Additionally, this compound has been shown to be relatively stable and easy to synthesize. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine. One direction is to further investigate its potential as a tool for studying enzyme activity, as well as its potential use in cancer research. Additionally, future research could focus on elucidating the compound's mechanism of action and exploring its potential as a therapeutic agent for other diseases. Finally, future studies could aim to optimize the synthesis method for this compound, potentially leading to more efficient and cost-effective production.

Scientific Research Applications

The unique structure of 4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine has led to its use in a variety of scientific research applications. One potential application is in the study of enzyme activity, as this compound has been shown to inhibit certain enzymes in vitro. Additionally, this compound has been studied for its potential use in cancer research, as it has shown promising results in inhibiting the growth of cancer cells in vitro.

properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-12-15-14-9-16(12)11(17)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSCNSHKHFQVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)N2C=NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-phenoxybutanoyl)-4H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.